molecular formula C13H19ClN2O2 B176981 Benzyl piperidin-3-ylcarbamate hydrochloride CAS No. 1203260-55-2

Benzyl piperidin-3-ylcarbamate hydrochloride

Cat. No.: B176981
CAS No.: 1203260-55-2
M. Wt: 270.75 g/mol
InChI Key: RAIJBIOKQJMHNV-UHFFFAOYSA-N
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Description

Benzyl piperidin-3-ylcarbamate hydrochloride (CAS: 676621-99-1) is a piperidine derivative featuring a benzyl group attached to a carbamate-functionalized piperidine ring. The compound is synthesized via the reaction of benzyl chloroformate with piperidin-3-ylmethanol in the presence of a base like triethylamine . Its unique structural attributes, such as the carbamate group at the 3-position of the piperidine ring, contribute to its distinct biological and pharmacokinetic properties.

Properties

IUPAC Name

benzyl N-piperidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJBIOKQJMHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203260-55-2
Record name benzyl N-(piperidin-3-yl)carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl piperidin-3-ylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl carbamate group undergoes nucleophilic substitution under alkaline conditions due to the electrophilic nature of the carbonyl carbon. Key reactions include:

a. Hydrolysis

  • Basic Hydrolysis : Reaction with aqueous NaOH (1–2 M) at 80–100°C cleaves the carbamate bond, yielding piperidin-3-amine and benzyl alcohol . C13H18N2O2HCl+NaOHC5H12N2+C7H8O+NaCl+CO2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\cdot \text{HCl}+\text{NaOH}\rightarrow \text{C}_5\text{H}_{12}\text{N}_2+\text{C}_7\text{H}_8\text{O}+\text{NaCl}+\text{CO}_2
  • Acid-Mediated Hydrolysis : HCl (6 M) at reflux temperature produces analogous products but proceeds slower due to protonation of the amine .

b. Transesterification
In ethanol with catalytic triethylamine, the carbamate group reacts with alcohols to form new esters. For example:C13H18N2O2HCl+R OHR O C O NH piperidin 3 yl+C7H8O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\cdot \text{HCl}+\text{R OH}\rightarrow \text{R O C O NH piperidin 3 yl}+\text{C}_7\text{H}_8\text{O}

Catalytic Hydrogenation

The benzyl group is susceptible to hydrogenolysis under catalytic hydrogenation:

Conditions Catalyst Pressure Product Yield Reference
H₂, Ni-based catalystRaney Ni3–5 atmPiperidin-3-ylcarbamate85–92%
H₂, Pd/C (10% w/w)Pd/C1 atmDeprotected piperidine derivative78%

This reaction is critical for deprotection in multi-step syntheses, such as in pharmaceutical intermediates .

Oxidation

  • Dess-Martin Periodinane : Oxidizes the piperidine ring’s secondary alcohol derivatives to ketones (e.g., forming 3-ketopiperidine) .
  • Pyridinium Chlorochromate (PCC) : Converts hydroxymethyl groups on the piperidine ring to aldehydes .

Reduction

  • NaBH₄/MeOH : Reduces imine intermediates generated during alkylation reactions .
  • LiAlH₄ : Reduces carbamates to methylene amines under anhydrous conditions .

Friedel-Crafts Acylation

The free amine (after deprotection) participates in Friedel-Crafts reactions. For example:Piperidin 3 amine+Ar HAlCl3,DCEAr CO piperidin 3 amine\text{Piperidin 3 amine}+\text{Ar H}\xrightarrow{\text{AlCl}_3,\text{DCE}}\text{Ar CO piperidin 3 amine}

  • Conditions : Anhydrous 1,2-dichloroethane (DCE), AlCl₃ (1.2 equiv), 90°C, 6–8 h .
  • Applications : Synthesizes aryl-piperidine conjugates for drug discovery .

N-Alkylation

Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃:C13H18N2O2HCl+R XR N piperidin 3 ylcarbamate+HX\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\cdot \text{HCl}+\text{R X}\rightarrow \text{R N piperidin 3 ylcarbamate}+\text{HX}

  • Typical Conditions : DMF, 60°C, 12 h .

Acylation

Acetic anhydride in pyridine acetylates the free amine (post-deprotection) :NH2 piperidine+(Ac)2OAc NH piperidine+AcOH\text{NH}_2\text{ piperidine}+(\text{Ac})_2\text{O}\rightarrow \text{Ac NH piperidine}+\text{AcOH}

Stability Under Reaction Conditions

Condition Stability Degradation Pathway
Strong acids (pH < 2)Unstable (t₁/₂ < 1 h at 25°C)Hydrolysis of carbamate
Strong bases (pH > 12)Unstable (t₁/₂ < 30 min at 25°C)Cleavage to benzyl alcohol and amine
Oxidizing agentsModerate (decomposes above 100°C)Ring oxidation

Industrial and Pharmacological Relevance

  • Pharmaceutical Synthesis : Serves as an intermediate for NLRP3 inflammasome inhibitors (e.g., compound 16 in ) and kinase inhibitors like tofacitinib .
  • Scale-Up Protocols : Patented routes achieve >85% yield using cost-effective nickel catalysts .

This compound’s versatility in nucleophilic, redox, and coupling reactions underscores its utility in medicinal chemistry and industrial synthesis.

Scientific Research Applications

Scientific Research Applications

Benzyl piperidin-3-ylcarbamate hydrochloride has several notable applications:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural features allow for modifications that can enhance pharmacological properties, making it valuable in drug development for neurological disorders.

Organic Synthesis

It is widely used as a building block in organic synthesis. The compound can undergo various chemical reactions, including oxidation and substitution, to form more complex molecules. This versatility is crucial for developing new compounds with desired biological activities.

Biological Studies

The compound is investigated for its interactions with enzymes and receptors, particularly in the context of neurotransmitter systems involving acetylcholine and dopamine pathways. Its potential as an enzyme inhibitor or receptor ligand makes it a subject of interest in pharmacological studies .

Antiviral Research

Recent studies have highlighted the potential of benzyl piperidin-3-ylcarbamate derivatives as antiviral agents, particularly against influenza viruses. The structural characteristics of these compounds facilitate binding to viral proteins, which could lead to the development of novel antiviral therapies .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Velazquez et al. (2020)Antiviral ActivityIdentified N-benzyl 4,4-disubstituted piperidines as effective inhibitors against influenza virus fusion, highlighting structural interactions that enhance binding .
MDPI Study (2022)SARS-CoV-2 InhibitionExplored structure-activity relationships (SAR) for piperidine derivatives, demonstrating enhanced antiviral activity through specific structural modifications .
Alzheimer’s Treatment (Patent)Therapeutic UsesDiscussed methods for treating Alzheimer's disease using piperidine derivatives, focusing on beta-secretase inhibition and amyloid deposition prevention .

Mechanism of Action

The mechanism of action of benzyl piperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The benzyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound is compared with structurally related piperidine and carbamate derivatives to highlight its uniqueness:

Compound Name Structural Differences Notable Activities Key References
Benzyl (piperidin-4-ylmethyl)carbamate Carbamate at 4-position of piperidine Reduced neuroprotection compared to 3-position
Benzyl (piperidin-2-ylmethyl)carbamate Carbamate at 2-position of piperidine Lower binding affinity to serotonin receptors
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride Pyrrolidine ring instead of piperidine Altered metabolic stability and target selectivity
Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride Methyl group at 6-position of piperidine Enhanced lipophilicity; modified ADME profile
4-(Piperidin-3-yl)benzoic acid hydrochloride Benzoic acid moiety replaces carbamate-benzyl group Different solubility and target interactions

Case Studies and Research Findings

  • Neuroprotection : A 2024 study demonstrated that this compound reduced apoptosis in hippocampal neurons by 40% under oxidative stress, outperforming 4-substituted analogues by 15–20% .
  • Drug Development : Its methylated derivative (6-methylpiperidin-3-yl) showed improved blood-brain barrier penetration in rodent models, highlighting substituent-driven pharmacokinetic optimization .

Biological Activity

Benzyl piperidin-3-ylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamate moiety. This unique structure enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects. The presence of the hydrochloride salt form increases its solubility and stability, making it suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in neurotransmission and pain pathways. The compound's mechanism includes:

  • Enzyme Inhibition : It binds to active sites on enzymes, inhibiting their activity. This property is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.
  • Receptor Modulation : The compound can modulate the function of various receptors, leading to altered neurotransmitter release and activity. This modulation is beneficial in treating conditions related to the central nervous system .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antiviral Activity : Studies indicate that derivatives of benzyl piperidin-3-ylcarbamate exhibit antiviral properties, particularly against influenza viruses. The N-benzyl substitution is critical for maintaining this activity .
  • Neuroprotective Effects : The compound shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems suggests it may help modulate conditions like depression and anxiety .
  • Analgesic Properties : Similar compounds have been noted for their analgesic effects, indicating that benzyl piperidin-3-ylcarbamate could be explored for pain management applications.

Case Studies

  • Influenza Virus Inhibition : A study highlighted the efficacy of N-benzyl 4,4-disubstituted piperidine compounds against H1N1 influenza virus. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly impacted antiviral potency. Benzyl piperidin-3-ylcarbamate was among those tested, showing promising results with an effective concentration (EC50) in the low micromolar range .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of various benzyl piperidine derivatives on cancer cell lines. Results indicated that while some derivatives exhibited low cytotoxicity, others showed significant pro-apoptotic effects, suggesting potential applications in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activities and properties of this compound:

Activity Mechanism EC50 (µM) Cytotoxicity (µM)
Antiviral (Influenza)Inhibition of viral fusion peptides1.9 ± 0.12.7 ± 0.4
NeuroprotectiveModulation of neurotransmitter release--
AnalgesicInteraction with pain pathways--

Q & A

Q. What are the recommended protocols for synthesizing Benzyl piperidin-3-ylcarbamate hydrochloride, and how can yield be optimized?

Methodological Answer: The synthesis typically involves coupling benzyl chloroformate with piperidin-3-ylcarbamate followed by hydrochlorination. Key steps include:

  • Reagent Selection : Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of intermediates) .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .
  • Yield Optimization : Control reaction temperature (0–5°C during coupling) and stoichiometric excess of benzyl chloroformate (1.2–1.5 eq.) to maximize conversion .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 confirm structural integrity (e.g., benzyl protons at δ 7.3–7.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) detects impurities (<2%) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 295.2 .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Electrostatic discharge prevention is critical due to flammability risks .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C. Avoid exposure to moisture or oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity profiles observed during synthesis?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., Benzyl 4-hydroxy-1-piperidinecarboxylate) to identify misassignments .
  • Reaction Monitoring : Use in-situ FTIR to track carbamate formation (C=O stretch at ~1700 cm1^{-1}) and adjust reaction conditions dynamically .
  • Isomer Identification : Chiral HPLC or X-ray crystallography distinguishes enantiomers if racemization is suspected .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis to piperidin-3-ylcarbamate at pH <3) .
  • pH-Dependent Solubility : Use shake-flask method (pH 1–13) to determine logP and ionization constants (pKa) for formulation studies .

Q. How can researchers design toxicological studies when limited safety data are available?

Methodological Answer:

  • In Vitro Assays : Perform Ames test (bacterial mutagenicity) and MTT assay (cytotoxicity in HepG2 cells) as preliminary screens .
  • Read-Across Analysis : Use toxicity data from analogues (e.g., Benzyl fentanyl hydrochloride) to predict hazards until compound-specific data exist .

Q. What mechanistic insights govern the compound’s reactivity with oxidizing agents or nucleophiles?

Methodological Answer:

  • Oxidation Pathways : Under strong oxidizers (e.g., KMnO4_4), the benzyl group undergoes cleavage, forming CO2_2 and piperidine derivatives .
  • Nucleophilic Attack : Piperidine’s tertiary amine reacts with electrophiles (e.g., alkyl halides) at room temperature, requiring inert atmospheres to suppress side reactions .

Q. How can ecotoxicological risks be evaluated despite limited environmental data?

Methodological Answer:

  • QSAR Modeling : Predict biodegradation (e.g., EPI Suite) and bioaccumulation factors using logKow_{ow} (estimated: 1.8) .
  • Microcosm Studies : Simulate aquatic ecosystems to assess acute toxicity (LC50_{50} in Daphnia magna) and photodegradation rates .

Q. What advanced analytical methods are emerging for impurity profiling in this compound?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., des-benzyl byproduct) with detection limits <0.05% .
  • NMR Cryoprobes : Enhance sensitivity for low-abundance degradants (e.g., hydrolyzed carbamate) .

Key Research Considerations

  • Synthetic Reproducibility : Batch-to-batch variability in hydrochloride salt formation necessitates strict stoichiometric control .
  • Data Gaps : Limited ecotoxicological and long-term stability data require extrapolation from analogues .

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